molecular formula C23H27N2O4+ B11213268 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11213268
M. Wt: 395.5 g/mol
InChI Key: DQTRFWDEWJYJOJ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound characterized by its unique structural features. This compound belongs to the class of imidazo[1,2-a]azepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring through a cyclization reaction of catechol with ethylene glycol under acidic conditions.

    Imidazo[1,2-a]azepine Core Construction: The core imidazo[1,2-a]azepine structure is synthesized via a condensation reaction between an appropriate diamine and a ketoester, followed by cyclization.

    Final Assembly: The final step involves the coupling of the benzodioxin and imidazo[1,2-a]azepine intermediates through a nucleophilic substitution reaction, followed by hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo[1,2-a]azepine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium apart is its combination of the benzodioxin and imidazo[1,2-a]azepine structures, along with the presence of hydroxy and methoxy groups. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N2O4+

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C23H27N2O4/c1-27-19-8-5-4-7-18(19)24-16-23(26,25-12-6-2-3-9-22(24)25)17-10-11-20-21(15-17)29-14-13-28-20/h4-5,7-8,10-11,15,26H,2-3,6,9,12-14,16H2,1H3/q+1

InChI Key

DQTRFWDEWJYJOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC5=C(C=C4)OCCO5)O

Origin of Product

United States

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